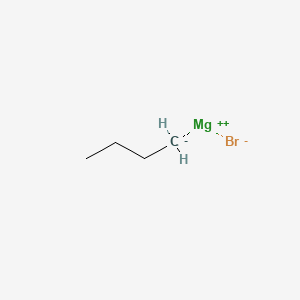Bromobutylmagnesium
CAS No.: 693-03-8
Cat. No.: VC1961729
Molecular Formula: C4H9BrMg
Molecular Weight: 161.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 693-03-8 |
|---|---|
| Molecular Formula | C4H9BrMg |
| Molecular Weight | 161.32 g/mol |
| IUPAC Name | magnesium;butane;bromide |
| Standard InChI | InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | LWLPYZUDBNFNAH-UHFFFAOYSA-M |
| SMILES | CCC[CH2-].[Mg+2].[Br-] |
| Canonical SMILES | CCC[CH2-].[Mg+2].[Br-] |
Introduction
Chemical Structure and Properties
Molecular Structure
Bromobutylmagnesium has the molecular formula C₄H₉BrMg with a molecular weight of 161.324 g/mol . The structure consists of a butyl group attached to magnesium, which is also bonded to a bromine atom. In solution, the magnesium center is typically coordinated with solvent molecules, such as ether or tetrahydrofuran, which stabilize the reactive species .
The reactivity of bromobutylmagnesium arises from the polarity of the carbon-magnesium bond. The electronegativity difference causes the carbon in the butyl group to bear a partial negative charge, making it nucleophilic and highly reactive toward electrophilic centers.
Physical Properties
Bromobutylmagnesium exhibits the following physical properties:
Structural Representations
The compound can be represented using various chemical notation systems:
| Notation Type | Representation | Reference |
|---|---|---|
| InChI | InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| SMILES | CCC[CH2-].[Mg+2].[Br-] | |
| Linear Formula | CH₃CH₂CH₂CH₂MgBr |
Synthesis Methods
Traditional Synthesis
The synthesis of bromobutylmagnesium follows the traditional preparation route for Grignard reagents. It involves the reaction of n-butyl bromide (1-bromobutane) with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF) :
CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr
This reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon) to prevent the reactive Grignard reagent from undergoing undesired reactions with moisture or oxygen .
Reaction Conditions and Considerations
The formation of bromobutylmagnesium, like other Grignard reagents, is typically characterized by an induction period during which the oxide layer on the magnesium surface is removed . After this period, the reaction can become highly exothermic, requiring careful temperature control to prevent runaway reactions .
Key parameters affecting the synthesis include:
-
Solvent purity: Anhydrous conditions are essential
-
Temperature control: Usually maintained between 35-55°C
-
Inert atmosphere: Nitrogen or argon
-
Activation methods: Addition of iodine, ultrasonic treatment, or mechanical abrasion to activate magnesium
-
Concentration: Typically prepared as 1.0-2.0 M solutions in THF or diethyl ether
Research has demonstrated that the choice of solvent significantly impacts the synthesis efficiency and reaction hazards. Studies have compared the thermal hazards associated with the synthesis in different solvents, providing valuable safety information for large-scale production .
Reactivity and Mechanisms
General Reactivity
The reactivity of bromobutylmagnesium is characterized by the nucleophilicity of the carbon attached to magnesium. This carbon bears a partial negative charge and readily attacks electrophilic centers, particularly carbonyl compounds9. The magnesium-carbon bond is polarized due to the electronegativity difference, making the butyl group a strong nucleophile.
Reactions with Carbonyl Compounds
One of the most important applications of bromobutylmagnesium is its reaction with carbonyl compounds to form alcohols. The mechanism proceeds through nucleophilic addition to the carbonyl carbon, followed by protonation of the resulting alkoxide9:
-
The nucleophilic carbon of bromobutylmagnesium attacks the electrophilic carbonyl carbon
-
An oxygen with a negative charge is formed
-
Protonation of the oxygen during workup yields an alcohol
The type of alcohol produced depends on the carbonyl substrate:
-
With aldehydes: Secondary alcohols
-
With ketones: Tertiary alcohols
-
With esters and acid chlorides: Ketones or tertiary alcohols, depending on conditions9
Reactions with Nitriles
Bromobutylmagnesium reacts with nitriles to form ketones after hydrolysis through a two-step process :
-
Addition of the Grignard reagent to the nitrile carbon forms an imine intermediate
-
Hydrolysis of the imine with aqueous acid produces a ketone
An early literature reference describes a kinetic study of the reaction between n-butylmagnesium bromide and benzonitrile, providing insights into the reaction mechanism .
Other Reactions
Bromobutylmagnesium participates in various other reactions:
-
Coupling reactions with organic halides in the presence of catalysts
-
Reactions with epoxides to form alcohols
-
Formation of ate complexes with organolithium compounds:
BuMgBr + 3 BuLi → LiMgBu₃ + BuBr -
Transmetalation reactions to transfer the butyl group to other metals
Applications in Organic Synthesis
Pharmaceutical Synthesis
Bromobutylmagnesium plays a significant role in pharmaceutical synthesis, particularly in the construction of carbon frameworks for active pharmaceutical ingredients. Specific applications include:
-
Synthesis of butylphthalide, a neuroprotective agent, where n-butylmagnesium bromide serves as an initiator under mild conditions (38-42°C)
-
Preparation of various pharmaceutical intermediates through controlled carbon-carbon bond formation
-
Construction of tertiary alcohol moieties found in many bioactive compounds
Natural Product Synthesis
The compound is valuable in natural product synthesis, where precise control of stereochemistry and regioselectivity is required. In particular, copper-catalyzed SN2'-type allylic substitutions using bromobutylmagnesium as the nucleophile have been employed to create compounds with benzylic stereocenters with high enantioselectivity (up to 99% ee) .
Industrial Applications
Beyond laboratory-scale synthesis, bromobutylmagnesium finds applications in various industrial processes:
-
Catalyst for polymerization reactions
-
Solid catalyst for olefin hydrogenation
-
Reagent for the production of specialty chemicals
-
Component in the synthesis of organometallic complexes used in catalysis
Safety precautions when handling bromobutylmagnesium include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume